Adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)-

Catalog No.
S13603246
CAS No.
121055-69-4
M.F
C23H40N6O3Si2
M. Wt
504.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dim...

CAS Number

121055-69-4

Product Name

Adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)-

IUPAC Name

(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolane-3-carbonitrile

Molecular Formula

C23H40N6O3Si2

Molecular Weight

504.8 g/mol

InChI

InChI=1S/C23H40N6O3Si2/c1-22(2,3)33(7,8)30-12-16-15(11-24)18(32-34(9,10)23(4,5)6)21(31-16)29-14-28-17-19(25)26-13-27-20(17)29/h13-16,18,21H,12H2,1-10H3,(H2,25,26,27)/t15-,16-,18-,21-/m1/s1

InChI Key

FCYKAECAKOIHFF-BZSOYRFXSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C)C#N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C)C#N

Adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is a modified nucleoside that features a cyano group at the 3' position and is protected by silyl groups. This compound is structurally related to adenosine, a crucial molecule in cellular metabolism and signaling. The addition of the cyano group and the silyl protecting groups enhances its stability and solubility, making it an interesting candidate for various biochemical applications.

The chemical reactivity of adenosine derivatives often involves nucleophilic substitutions and hydrolysis reactions. The presence of the cyano group can participate in nucleophilic addition reactions, while the silyl groups can be removed under specific conditions to yield free hydroxyl groups. For example, treatment with fluoride ions can selectively deprotect the silyl groups, allowing for further functionalization or incorporation into larger biomolecules.

Modified nucleosides like adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)- may exhibit unique biological activities. Adenosine itself is known for its roles in energy transfer (as ATP), signal transduction, and as a neuromodulator. The modifications can alter its interaction with enzymes and receptors, potentially enhancing or inhibiting biological pathways. Research into similar compounds suggests they may have antiviral or anticancer properties due to their ability to interfere with nucleic acid synthesis.

The synthesis of adenosine derivatives typically involves several key steps:

  • Protection of Functional Groups: The hydroxyl groups on the ribose moiety are often protected using silyl groups to prevent unwanted reactions during subsequent steps.
  • Introduction of Cyano Group: This can be achieved through nucleophilic substitution reactions or by using cyanoethyl phosphoramidites during oligonucleotide synthesis.
  • Deprotection: After the desired modifications are made, the silyl protecting groups can be removed using fluoride or other deprotecting agents.

These steps can be optimized based on the desired purity and yield of the final product.

Adenosine derivatives have several applications in biochemical research and pharmaceutical development:

  • Oligonucleotide Synthesis: Modified nucleosides are crucial for synthesizing oligonucleotides with enhanced stability and specificity.
  • Drug Development: Compounds like adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)- may serve as lead compounds in developing antiviral or anticancer therapies.
  • Biochemical Probes: These derivatives can be used as probes in biochemical assays to study enzyme kinetics or receptor interactions.

Studies on similar compounds indicate that modifications such as cyano and silyl groups can significantly affect interactions with enzymes like kinases and polymerases. For instance, the presence of a cyano group may enhance binding affinity or alter substrate specificity. Interaction studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify these effects.

Several compounds share structural similarities with adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)-. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2',5'-AnhydroadenosineLacks 2' hydroxyl groupMore stable under physiological conditions
3'-DeoxyadenosineLacks 3' hydroxyl groupImportant in studying adenosine kinase activity
N6-MethyladenosineMethylation at the N6 positionPlays a role in mRNA regulation
5'-O-(1-thiotriphosphate) AdenosineContains a thiol groupUsed in studies of nucleotide metabolism

The uniqueness of adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)- lies in its specific modifications that enhance its stability and potential biological activity compared to these other compounds.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

504.27004223 g/mol

Monoisotopic Mass

504.27004223 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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